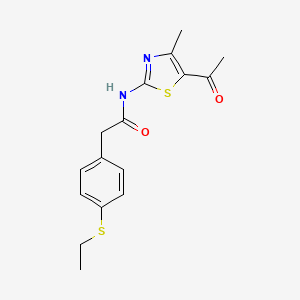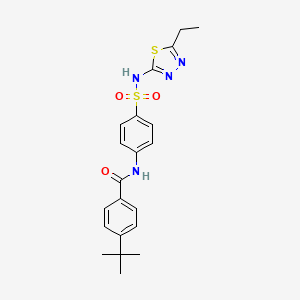![molecular formula C15H16ClN7O B2479856 5-Chloro-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]pyrimidine CAS No. 2415466-70-3](/img/structure/B2479856.png)
5-Chloro-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a chloro group and a triazolopyrazine moiety linked through a piperidine ring
Vorbereitungsmethoden
The synthesis of 5-Chloro-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]pyrimidine involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazolopyrazine moiety: This can be achieved by reacting 3-methyl-1,2,4-triazole with appropriate reagents to form the triazolopyrazine ring.
Synthesis of the piperidine intermediate: The piperidine ring is synthesized separately and then functionalized to introduce the necessary substituents.
Coupling reaction: The triazolopyrazine moiety is then coupled with the piperidine intermediate under suitable conditions to form the desired compound.
Final substitution: The pyrimidine ring is introduced through a substitution reaction, where the chloro group is added to the final structure.
Industrial production methods may involve optimization of these steps to improve yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
5-Chloro-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the triazolopyrazine moiety.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral and antimicrobial agent. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Research: It is used in studies related to cell signaling pathways and enzyme inhibition. Its ability to modulate specific molecular targets makes it valuable in understanding disease mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]pyrimidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins involved in cell signaling pathways . The compound binds to the active sites of these targets, blocking their activity and thereby exerting its biological effects. This mechanism is particularly relevant in the context of its antiviral and antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
5-Chloro-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]pyrimidine can be compared with other similar compounds such as:
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: These compounds also exhibit antiviral and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their inhibitory activity against enzymes like CDK2, these compounds share structural similarities with the triazolopyrazine moiety.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds are synthesized via similar routes and have comparable biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct biological properties.
Eigenschaften
IUPAC Name |
8-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN7O/c1-10-20-21-14-13(17-4-7-23(10)14)22-5-2-12(3-6-22)24-15-18-8-11(16)9-19-15/h4,7-9,12H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJUIPHXAPMHSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)OC4=NC=C(C=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2479776.png)
![N-[(2-methoxyphenyl)methyl]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2479777.png)
![3-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2479780.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2479782.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2479783.png)

![3-(4-methylphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2479785.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxybenzyl)nicotinamide](/img/structure/B2479792.png)

![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2479794.png)
![2-{[1-(4-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine](/img/structure/B2479795.png)

